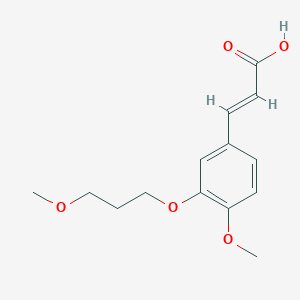
(E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid is an organic compound that belongs to the class of phenylacrylic acids This compound is characterized by the presence of a methoxy group and a methoxypropoxy group attached to the phenyl ring, along with an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol and 3-methoxypropyl bromide.
Etherification: The first step involves the etherification of 4-methoxyphenol with 3-methoxypropyl bromide in the presence of a base like potassium carbonate to form 4-methoxy-3-(3-methoxypropoxy)phenol.
Aldol Condensation: The next step is the aldol condensation of 4-methoxy-3-(3-methoxypropoxy)phenol with acrolein in the presence of a base such as sodium hydroxide to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methoxypropoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylacrylic acids.
科学的研究の応用
(E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of (E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
類似化合物との比較
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate .
- (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol .
- Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate .
Uniqueness
(E)-3-(4-methoxy-3-(3-methoxypropoxy)phenyl)acrylic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both methoxy and methoxypropoxy groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C14H18O5 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
(E)-3-[4-methoxy-3-(3-methoxypropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H18O5/c1-17-8-3-9-19-13-10-11(5-7-14(15)16)4-6-12(13)18-2/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)/b7-5+ |
InChIキー |
PIYBJGSCVWYFRD-FNORWQNLSA-N |
異性体SMILES |
COCCCOC1=C(C=CC(=C1)/C=C/C(=O)O)OC |
正規SMILES |
COCCCOC1=C(C=CC(=C1)C=CC(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-N-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11850632.png)
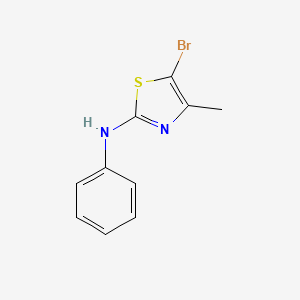

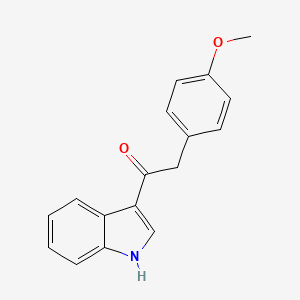

![5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol](/img/structure/B11850668.png)
![Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11850675.png)
![5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850685.png)

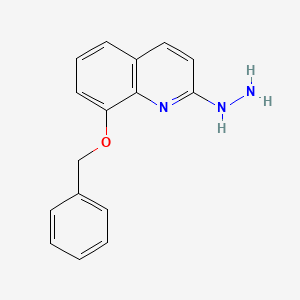

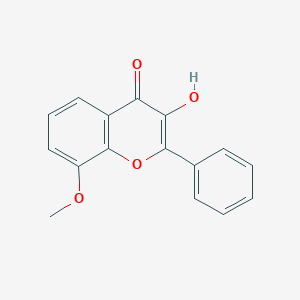
![[1-(3-aminopropyl)triazol-4-yl]methanol;trihydrochloride](/img/structure/B11850703.png)
![1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride](/img/structure/B11850715.png)
